1,4-Diacetylpiperazine-2,5-dione

Descripción general

Descripción

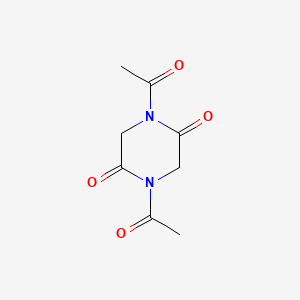

1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule with the molecular formula C8H10N2O4 . It has a molecular weight of 198.18 g/mol . It is known to inhibit bacterial growth by binding to the pBR322 plasmid .

Synthesis Analysis

The synthesis of 1,4-Diacetylpiperazine-2,5-dione can be achieved by treating compound 1 with acetyl chloride at room temperature . It can also be prepared by self condensation of glycine .Molecular Structure Analysis

The InChI code for 1,4-Diacetylpiperazine-2,5-dione is 1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 . The Canonical SMILES is CC(=O)N1CC(=O)N(CC1=O)C(=O)C .Chemical Reactions Analysis

1,4-Diacetylpiperazine-2,5-dione can undergo condensation with aldehydes . It has been shown that this condensation can be controlled to occur in a stepwise fashion .Physical And Chemical Properties Analysis

1,4-Diacetylpiperazine-2,5-dione is a solid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

1,4-Diacetylpiperazine-2,5-dione: serves as a versatile intermediate in organic synthesis. Its reactive acetyl groups allow for the formation of various derivatives, which can be utilized in constructing complex molecular architectures. This compound is particularly useful in the synthesis of cyclic and acyclic peptides, where it can act as a scaffold for peptide coupling reactions .

Pharmaceutical Research

In pharmaceutical research, 1,4-Diacetylpiperazine-2,5-dione is employed as a building block for medicinal chemistry. It can be used to create novel compounds with potential therapeutic applications. Its piperazine ring is a common motif in many drugs, making it a valuable precursor in the design of new pharmacophores .

Material Science

This compound’s ability to form conjugated systems makes it a candidate for the development of new materials. For instance, derivatives of 1,4-Diacetylpiperazine-2,5-dione have been explored for their potential use in creating novel dyestuffs, given their structural similarity to chromophores like indigo .

Biochemistry

1,4-Diacetylpiperazine-2,5-dione: has shown promise in biochemistry as an inhibitor of bacterial growth. It achieves this by binding to specific plasmids, such as pBR322, and preventing their replication. This property could be harnessed in the study of bacterial resistance mechanisms and the development of new antibacterial agents .

Analytical Chemistry

In analytical chemistry, 1,4-Diacetylpiperazine-2,5-dione can be used as a derivatization agent for the detection and quantification of various substances. Its reactivity allows it to form stable derivatives with analytical targets, which can then be detected using techniques like chromatography or mass spectrometry .

Catalysis

The compound’s structure allows it to act as a ligand in catalytic systems. It can coordinate to metal centers, forming complexes that catalyze a variety of chemical reactions. This application is particularly relevant in the field of green chemistry, where efficient and recyclable catalysts are highly sought after .

Environmental Science

Derivatives of 1,4-Diacetylpiperazine-2,5-dione could be explored for their ability to bind to pollutants and facilitate their removal from the environment. This application is still in its infancy but represents a promising area of research for environmental cleanup technologies .

Nanotechnology

Lastly, in the realm of nanotechnology, 1,4-Diacetylpiperazine-2,5-dione can be used to modify the surface of nanoparticles. This modification can impart stability, solubility, or functional groups that are necessary for the nanoparticles to interact with biological systems or other materials .

Mecanismo De Acción

Target of Action

1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule that primarily targets the pBR322 plasmid in bacteria . The pBR322 plasmid is a small, circular piece of DNA that is commonly used in laboratory settings for cloning experiments.

Mode of Action

The compound binds to the DNA of the pBR322 plasmid, preventing it from being replicated . This inhibitory action disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth.

Result of Action

The primary result of the action of 1,4-Diacetylpiperazine-2,5-dione is the inhibition of bacterial growth. By binding to the pBR322 plasmid and preventing its replication, the compound disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth .

Action Environment

The action of 1,4-Diacetylpiperazine-2,5-dione can be influenced by various environmental factors. For example, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and heat

Safety and Hazards

Propiedades

IUPAC Name |

1,4-diacetylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKKVPJPRZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)N(CC1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337231 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diacetylpiperazine-2,5-dione | |

CAS RN |

3027-05-2 | |

| Record name | 1,4-diacetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diacetyl-2,5-piperazinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 1,4-diacetylpiperazine-2,5-dione in organic chemistry?

A1: 1,4-Diacetylpiperazine-2,5-dione is primarily used as a building block for synthesizing more complex molecules, particularly those containing a piperazine-2,5-dione core. This core structure is found in various natural products and pharmaceuticals. The compound's utility comes from its ability to undergo reactions with aldehydes, leading to the formation of new carbon-carbon bonds. [, , , , ]

Q2: What is significant about the reaction of 1,4-diacetylpiperazine-2,5-dione with aldehydes?

A2: The reaction of 1,4-diacetylpiperazine-2,5-dione with aldehydes exhibits high stereoselectivity. This means that the reaction preferentially forms one stereoisomer of the product over others. This is particularly important in pharmaceutical synthesis, where different stereoisomers can have vastly different biological activities. [, ]

Q3: Can you provide an example of a natural product synthesized using 1,4-diacetylpiperazine-2,5-dione?

A3: Yes, albonursin, a natural product with potential biological activity, has been successfully synthesized using 1,4-diacetylpiperazine-2,5-dione as a starting material. The synthesis involves a condensation reaction between 1,4-diacetylpiperazine-2,5-dione and a specific aldehyde. []

Q4: Are there specific reaction conditions that favor the use of 1,4-diacetylpiperazine-2,5-dione in synthesis?

A4: Research has shown that using potassium fluoride on alumina as a catalyst and microwave irradiation can significantly enhance the reaction rate and yield when using 1,4-diacetylpiperazine-2,5-dione in condensation reactions with aldehydes. This method also allows for solvent-free conditions, making it a more environmentally friendly approach. []

Q5: Has 1,4-diacetylpiperazine-2,5-dione been used to synthesize symmetrical and unsymmetrical products?

A5: Yes, 1,4-diacetylpiperazine-2,5-dione's structure allows for the synthesis of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione. This versatility further broadens its applications in synthesizing diverse chemical libraries for drug discovery and material science. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)